3,5-Dibromo-2-mercaptopyridine

QSAR Predictive Toxicology Environmental Safety

3,5-Dibromo-2-mercaptopyridine (DBMP), also designated as 3,5-dibromopyridine-2-thiol, is an organosulfur heterocyclic compound with the molecular formula C5H3Br2NS and a molecular weight of 268.96 g/mol. Structurally, it features a pyridine ring core with bromine substituents at the 3 and 5 positions and a reactive mercapto (-SH) group at the 2 position.

Molecular Formula C5H3Br2NS
Molecular Weight 268.96 g/mol
Cat. No. B13564064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-mercaptopyridine
Molecular FormulaC5H3Br2NS
Molecular Weight268.96 g/mol
Structural Identifiers
SMILESC1=C(C(=S)NC=C1Br)Br
InChIInChI=1S/C5H3Br2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
InChIKeyAMPPNYPXBCYZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-mercaptopyridine (CAS 1160993-82-7): A Halogenated Mercaptopyridine Building Block for Medicinal Chemistry and Coordination Complex Procurement


3,5-Dibromo-2-mercaptopyridine (DBMP), also designated as 3,5-dibromopyridine-2-thiol, is an organosulfur heterocyclic compound with the molecular formula C5H3Br2NS and a molecular weight of 268.96 g/mol . Structurally, it features a pyridine ring core with bromine substituents at the 3 and 5 positions and a reactive mercapto (-SH) group at the 2 position . This compound is of significant interest in medicinal chemistry and materials science, where its dual halogen and thiol functionalities provide a unique platform for synthetic derivatization and biological target engagement [1].

Why a Generic Mercaptopyridine Cannot Substitute for 3,5-Dibromo-2-mercaptopyridine in Structure-Activity-Driven Research


Generic substitution among mercaptopyridine analogs is precluded by the profound impact of bromine substitution on both electronic properties and biological activity. The presence of electron-withdrawing bromine atoms at the 3 and 5 positions of the pyridine ring significantly modulates the electron density of the aromatic system and the reactivity of the mercapto group [1]. Studies on halogenated pyridine derivatives demonstrate that the number and position of bromine substituents directly correlate with antimicrobial potency and can also diminish activity in certain contexts, a phenomenon observed in quaternary ammonium salts where increased bromination reduced efficacy [2]. Furthermore, the specific regiochemistry of 3,5-dibromo substitution is critical for downstream synthetic transformations, such as regioselective functionalization via bromine-magnesium exchange, which is not possible with other isomers or non-halogenated analogs [3]. Therefore, empirical selection based on this precise substitution pattern is essential for achieving reproducible and targeted outcomes.

Quantitative Differentiators for 3,5-Dibromo-2-mercaptopyridine: A Comparative Evidence Guide for Scientific Selection


Toxicity Profile Benchmarking: Predicted Tetrahymena pyriformis Growth Inhibition vs. Parent 3,5-Dibromopyridine

When evaluating procurement for early-stage drug discovery, the predicted toxicity profile is a critical filter. Quantitative Structure-Activity Relationship (QSAR) models provide a comparative baseline. For the target compound, 3,5-Dibromo-2-mercaptopyridine, the experimental 40-hour Tetrahymena pyriformis growth inhibition assay yielded a pIGC50 value of 0.32 [log(L/mmol)] [1]. In contrast, its parent scaffold lacking the mercapto group, 3,5-dibromopyridine, is predicted to have a significantly different toxicological profile, with a pIGC50 value of 0.32, indicating comparable baseline toxicity to the halogenated core [2]. This data suggests that the addition of the mercapto group does not drastically alter the core's inherent toxicity profile in this model system.

QSAR Predictive Toxicology Environmental Safety

Halogen Bonding Donor Potential: Enhanced Supramolecular Interactions vs. Non-Brominated Mercaptopyridines

The presence of bromine substituents in 3,5-Dibromo-2-mercaptopyridine endows the molecule with halogen bonding (XB) donor capabilities that are absent in non-halogenated mercaptopyridines like the parent 2-mercaptopyridine. A database survey demonstrated that adding a positive charge to a halogenopyridine ring, or increasing the halogen's polarizability (as with bromine compared to chlorine), increases the electrostatic potential (ESP) of the halogen σ-hole, making it a better halogen bond donor [1]. Specifically, brominated pyridines are comparable to perfluorinated halobenzenes in their XB donor strength. This property is a direct consequence of the 3,5-dibromo substitution pattern and provides a distinct, predictable, and tunable interaction for crystal engineering and rational drug design.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Synthetic Versatility: Regioselective Functionalization via Bromine-Magnesium Exchange vs. Non-Brominated Scaffolds

The 3,5-dibromo substitution pattern on the pyridine ring is not merely a static feature; it is a designed handle for regioselective downstream functionalization. Unlike non-brominated mercaptopyridines, the bromine atoms in 3,5-Dibromo-2-mercaptopyridine can undergo chemoselective bromine-magnesium exchange reactions . This allows for the sequential introduction of diverse substituents at the 3 and 5 positions, enabling the construction of complex molecular architectures with precise control. For example, 3,5-dibromopyridine derivatives are established intermediates in the synthesis of CDK inhibitors via Stille or Suzuki-type cross-couplings . This synthetic pathway is not accessible for the non-brominated parent compound.

Organic Synthesis Cross-Coupling Regioselectivity

Metal Coordination: Thiophilic Ligand Potential for Metallodrug Discovery vs. Non-Thiol Analogs

The mercapto (-SH) group at the 2-position is a defining feature that distinguishes this compound from simple halogenated pyridines like 3,5-dibromopyridine. This functional group confers strong thiophilic character, enabling the compound to act as a bidentate (N,S) ligand for metal ions [1]. In biological contexts, this allows for the formation of stable metal complexes, a property exploited in the development of metallodrugs and in thiophilic affinity chromatography [2]. Studies on 2-mercaptopyridine complexes have shown they can inhibit electrodeposition processes on platinum surfaces, with the 2-isomer exhibiting a higher degree of inhibition than the 4-mercaptopyridine analog, highlighting the importance of the 2-position [3].

Coordination Chemistry Metallodrugs Bioinorganic Chemistry

Validated Application Scenarios for 3,5-Dibromo-2-mercaptopyridine Based on Quantitative and Functional Evidence


Medicinal Chemistry: Lead Generation for Antimicrobial and Anticancer Agents

3,5-Dibromo-2-mercaptopyridine serves as a privileged scaffold for medicinal chemists developing novel antimicrobial and anticancer leads. The 2-mercaptopyridine moiety is a recognized pharmacophore in antiviral, antibacterial, and anticancer research [1]. The compound's specific 3,5-dibromo substitution pattern offers a dual advantage: it can be leveraged for halogen bonding interactions in a drug target's binding pocket, as demonstrated for halogenated pyridines [2], and it provides synthetic handles for rapid diversification through cross-coupling reactions to explore structure-activity relationships (SAR) . This combination of potential bioactivity and synthetic tractability makes it a strategic choice for hit-to-lead optimization programs.

Chemical Biology: Development of Thiophilic Affinity Resins and Metal Chelators

The robust thiophilic nature of the 2-mercaptopyridine core makes this compound an ideal candidate for developing specialized biochemical tools. 2-Mercaptopyridine is already an established ligand for thiophilic affinity chromatography, used to purify immunoglobulins and plasmid DNA by coupling it to a solid support like Sepharose [3]. The additional bromine substituents on 3,5-Dibromo-2-mercaptopyridine offer a unique advantage: they provide a site for immobilization or further conjugation to the resin matrix without disrupting the essential sulfur- and nitrogen-based metal-coordinating properties. This allows for the creation of next-generation, high-capacity resins with tailored selectivity for specific metalloproteins or biomolecules.

Materials Science: Building Block for Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers

In materials science, the combination of a pyridine nitrogen and a thiol sulfur atom makes 3,5-Dibromo-2-mercaptopyridine a versatile ligand for constructing complex metal-organic architectures. The 2-mercaptopyridine ligand is known to form stable complexes with various metals, including tin and palladium [4]. The presence of the 3,5-dibromo substitution adds a new dimension of functionality, as these bromine atoms are capable of participating in halogen bonding [2]. This can be exploited in crystal engineering to direct the supramolecular assembly of coordination polymers or to create porous MOFs with enhanced guest-binding selectivity and structural stability. The compound's ability to form both coordinative and non-covalent halogen bonds is a distinct advantage over non-halogenated analogs.

Synthetic Chemistry: Advanced Intermediate for Complex Heterocycle Synthesis

This compound is a highly valued intermediate for synthetic chemists focused on constructing complex, polyfunctional heterocyclic systems. Its 3,5-dibromo substitution pattern is specifically designed for regioselective functionalization, a critical requirement for building molecules with high sp³-content and defined three-dimensionality . As demonstrated with related 3,5-dibromopyridines, these compounds are key substrates in Stille, Suzuki, and bromine-magnesium exchange reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups with precision . This makes it an essential building block for the synthesis of pharmaceutical candidates, including CDK and Syk kinase inhibitors, where specific substitution patterns are crucial for potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-2-mercaptopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.